![molecular formula C29H34ClFN2O6 B055865 Elgodipine hydrochloride CAS No. 121489-04-1](/img/structure/B55865.png)
Elgodipine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
厄洛地平盐酸盐是一种苯二氢吡啶衍生物,可作为钙通道阻滞剂。它以浓度依赖性方式抑制 T 型和 L 型钙通道。 最初开发用于治疗心血管疾病,但在临床试验后其开发被中止 .
准备方法
厄洛地平盐酸盐可以通过多步工艺合成:
烷基化: N-甲基-2-氨基乙醇与 4-氟苄基氯反应烷基化,生成 2-[N-(4-氟苄基)-N-甲基氨基]乙醇。
酯化: 该中间体与 2,2,6-三甲基-4H-1,3-二恶英-4-酮酯化,生成相应的乙酰乙酸酯。
缩合: 然后将乙酰乙酸酯与 2,3-亚甲二氧基苯甲醛缩合,形成 2-[N-(4-氟苄基)-N-甲基氨基]乙基 2-(2,3-亚甲二氧基苄叉基)乙酰乙酸酯。
化学反应分析
厄洛地平盐酸盐会经历各种化学反应:
氧化: 在特定条件下,它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其结构,可能改变其药理特性。
取代: 取代反应可以引入不同的官能团,影响其活性及选择性。这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和用于取代反应的各种亲核试剂.
科学研究应用
厄洛地平盐酸盐因其心血管作用而被广泛研究。 它在慢性稳定型心绞痛患者中表现出抗缺血作用的潜力,改善运动耐受力和减轻心绞痛症状 . 此外,其血流动力学特性已在各种动物模型中得到评估,证明了其在不引起明显反射性心动过速的情况下改善冠脉血流的潜力 . 尽管其开发已中止,但它仍然是心血管研究中一个令人关注的化合物。
作用机制
厄洛地平盐酸盐通过抑制 L 型和 T 型钙通道发挥作用。这种抑制导致血管扩张和全身血管阻力的降低,进而改善心脏功能。 通过减少钙离子流入心肌和平滑肌细胞,厄洛地平降低心肌氧耗量并增加冠脉血流,从而缓解心绞痛症状 .
相似化合物的比较
厄洛地平盐酸盐属于二氢吡啶类钙通道阻滞剂,类似于硝苯地平、尼卡地平和氨氯地平等化合物。 与尼卡地平相比,厄洛地平已被证明能产生更少的反射性心动过速,对心肌氧供需平衡有更良好的影响 . 其独特的能力在于在不显着增加心肌氧耗量的情况下增加冠脉血流,使其有别于其他类似化合物 .
参考文献
生物活性
Elgodipine hydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. Its biological activity is characterized by its effects on cardiovascular function, particularly its anti-ischemic properties, hemodynamic effects, and influence on calcium metabolism in cardiac and smooth muscle cells.
Elgodipine acts by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced myocardial oxygen demand. This mechanism is crucial for its therapeutic effects in managing conditions such as chronic stable angina. The drug selectively targets calcium influx, which is pivotal for muscle contraction and cardiac excitability.
Pharmacological Effects
-
Anti-Ischemic Effects :
- A study demonstrated that elgodipine significantly increased exercise tolerance and time to onset of angina in patients with chronic stable angina. Specifically, doses of 20 mg, 40 mg, and 60 mg resulted in increased exercise times of 1.1, 2.0, and 2.4 minutes respectively (P < 0.001) .
- The drug abolished angina in 50% of patients at the highest dose (60 mg), with significant improvements noted in ST segment depression during peak exercise .
-
Hemodynamic Effects :
- Elgodipine has been shown to lower blood pressure both at rest and during exercise while increasing heart rate. Notably, ejection fraction improved by 7.8% to 8.4% with higher doses .
- The stroke volume also increased significantly, indicating enhanced cardiac output without substantial side effects .
Case Studies
A notable case involved a 92-year-old woman who developed complete atrioventricular block (CAVB) while on azelnidipine, a similar calcium channel blocker. The interaction between azelnidipine and simvastatin was suspected to have contributed to her condition due to competitive metabolism via the CYP3A4 enzyme pathway . After discontinuing these medications, her symptoms resolved without recurrence of CAVB over subsequent months.
Table: Summary of Clinical Findings on Elgodipine
Safety Profile
Elgodipine has a favorable safety profile with minor side effects reported during clinical trials. No patients required withdrawal from studies due to adverse effects related to the drug . This aspect is particularly important for elderly patients or those with multiple comorbidities.
属性
CAS 编号 |
121489-04-1 |
---|---|
分子式 |
C29H34ClFN2O6 |
分子量 |
561.0 g/mol |
IUPAC 名称 |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H |
InChI 键 |
JBKDMKOYLBVOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
同义词 |
elgodipine IQB 875 IQB-875 isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。